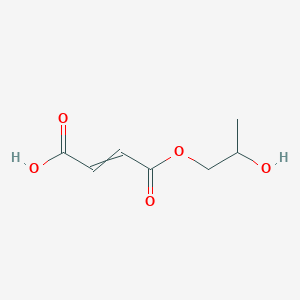
4-(2-Hydroxypropoxy)-4-oxobut-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Hydroxypropoxy)-4-oxobut-2-enoic acid is an organic compound with the molecular formula C₇H₁₀O₅ It is characterized by the presence of a hydroxypropoxy group and a keto group attached to a butenoic acid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydroxypropoxy)-4-oxobut-2-enoic acid typically involves the reaction of 4-oxobut-2-enoic acid with 2-hydroxypropyl derivatives under controlled conditions. One common method is the esterification of 4-oxobut-2-enoic acid with 2-hydroxypropyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out at elevated temperatures to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The process involves the continuous mixing of reactants and catalysts, followed by purification steps such as distillation and crystallization to obtain the pure compound.
化学反応の分析
Types of Reactions
4-(2-Hydroxypropoxy)-4-oxobut-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxypropoxy group can be oxidized to form a corresponding ketone or aldehyde.
Reduction: The keto group can be reduced to form an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(2-oxopropoxy)-4-oxobut-2-enoic acid.
Reduction: Formation of 4-(2-hydroxypropoxy)-4-hydroxybut-2-enoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-(2-Hydroxypropoxy)-4-oxobut-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: Utilized in the production of polymers and materials with specific properties, such as enhanced thermal stability and resistance to degradation.
作用機序
The mechanism of action of 4-(2-Hydroxypropoxy)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets and pathways. The hydroxypropoxy group can participate in hydrogen bonding and other interactions with enzymes and receptors, potentially modulating their activity. The keto group can undergo various chemical transformations, influencing the compound’s reactivity and interactions with biological molecules.
類似化合物との比較
Similar Compounds
- 4-(2-Hydroxyethoxy)-4-oxobut-2-enoic acid
- 4-(2-Hydroxybutoxy)-4-oxobut-2-enoic acid
- 4-(2-Hydroxypropoxy)-4-oxopent-2-enoic acid
Uniqueness
4-(2-Hydroxypropoxy)-4-oxobut-2-enoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. The presence of both a hydroxypropoxy group and a keto group allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry.
生物活性
4-(2-Hydroxypropoxy)-4-oxobut-2-enoic acid, commonly referred to by its CAS number 10099-73-7, is an organic compound notable for its unique molecular structure that includes a hydroxypropoxy group and a keto group attached to a butenoic acid backbone. This compound has garnered attention in various fields of research, particularly in chemistry, biology, and medicine, due to its potential biological activities and applications.
The compound can be synthesized through the esterification of 4-oxobut-2-enoic acid with 2-hydroxypropyl alcohol, typically using a strong acid catalyst such as sulfuric acid under elevated temperatures. This method allows for the formation of the ester bond necessary for the compound's unique properties.
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₀O₅ |
| Molecular Weight | 158.15 g/mol |
| Appearance | Colorless liquid |
| Solubility | Soluble in water |
| Melting Point | Not specified |
Biological Activity
Research indicates that this compound exhibits various biological activities, primarily attributed to its functional groups that allow for interactions with biological molecules.
The mechanism of action involves the hydroxypropoxy group participating in hydrogen bonding with enzymes and receptors, potentially modulating their activity. The keto group can undergo transformations that influence the compound's reactivity with biological targets.
Case Study: Antimicrobial Activity
In a study examining the antimicrobial activity of similar compounds, it was found that certain derivatives displayed significant inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli. This suggests that this compound may also possess similar properties due to its structural attributes .
Applications in Medicine
The compound is being explored as a precursor for biologically active compounds and therapeutic agents. Its unique structure allows it to serve as a building block in organic synthesis, particularly in developing pharmaceuticals aimed at treating various diseases.
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds highlights the uniqueness of this compound:
| Compound | Unique Features |
|---|---|
| 4-(2-Hydroxyethoxy)-4-oxobut-2-enoic acid | Ethoxy group may alter solubility and reactivity |
| 4-(2-Hydroxybutoxy)-4-oxobut-2-enoic acid | Butoxy group may influence hydrophobicity |
| 4-(2-Hydroxypropoxy)-4-oxopent-2-enoic acid | Pentyl chain alters chain length and sterics |
特性
CAS番号 |
10099-73-7 |
|---|---|
分子式 |
C7H10O5 |
分子量 |
174.15 g/mol |
IUPAC名 |
(Z)-4-(3-hydroxypropoxy)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C7H10O5/c8-4-1-5-12-7(11)3-2-6(9)10/h2-3,8H,1,4-5H2,(H,9,10)/b3-2- |
InChIキー |
CTEFDDZVRLFMNT-IHWYPQMZSA-N |
SMILES |
CC(COC(=O)C=CC(=O)O)O |
異性体SMILES |
C(CO)COC(=O)/C=C\C(=O)O |
正規SMILES |
C(CO)COC(=O)C=CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















